

Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 8-bromooctanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Ethyl 8-bromooctanoate** (CAS No. 29823-21-0), a valuable intermediate in organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is intended to serve as a crucial resource for the characterization and utilization of this compound in research and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Ethyl 8-bromooctanoate**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Ethyl 8-bromooctanoate**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-O-CH ₂ -CH ₃
~3.40	Triplet	2H	Br-CH ₂ -
~2.28	Triplet	2H	-CH ₂ -COO-
~1.85	Quintet	2H	Br-CH ₂ -CH ₂ -
~1.61	Quintet	2H	-CH ₂ -CH ₂ -COO-
~1.30-1.45	Multiplet	6H	-(CH ₂) ₃ -
~1.25	Triplet	3H	-O-CH ₂ -CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for **Ethyl 8-bromooctanoate**

Chemical Shift (δ) (ppm)	Assignment
~173.5	C=O
~60.1	-O-CH ₂ -CH ₃
~34.3	-CH ₂ -COO-
~33.9	Br-CH ₂ -
~32.7	Br-CH ₂ -CH ₂ -
~28.5	-(CH ₂) _n -
~28.0	-(CH ₂) _n -
~24.9	-(CH ₂) _n -
~22.6	-(CH ₂) _n -
~14.2	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Ethyl 8-bromooctanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2935, ~2858	Strong	C-H stretch (alkane)
~1738	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (alkane)
~1175	Strong	C-O stretch (ester)
~645	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Ethyl 8-bromooctanoate**

m/z	Relative Intensity	Assignment
250/252	Low	[M] ⁺ (Molecular ion, bromine isotopes)
205/207	Medium	[M - OCH ₂ CH ₃] ⁺
171	Low	[M - Br] ⁺
88	High	McLafferty rearrangement product: [C ₄ H ₈ O ₂] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **Ethyl 8-bromooctanoate**.

Synthesis of Ethyl 8-bromooctanoate

A common method for the synthesis of **Ethyl 8-bromooctanoate** involves the esterification of 8-bromooctanoic acid.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 8-bromooctanoic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.
- **Reaction:** The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude **Ethyl 8-bromooctanoate**. Further purification can be achieved by vacuum distillation.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of purified **Ethyl 8-bromooctanoate** is dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. A spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are employed. A larger number of scans is usually required to obtain a good spectrum due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

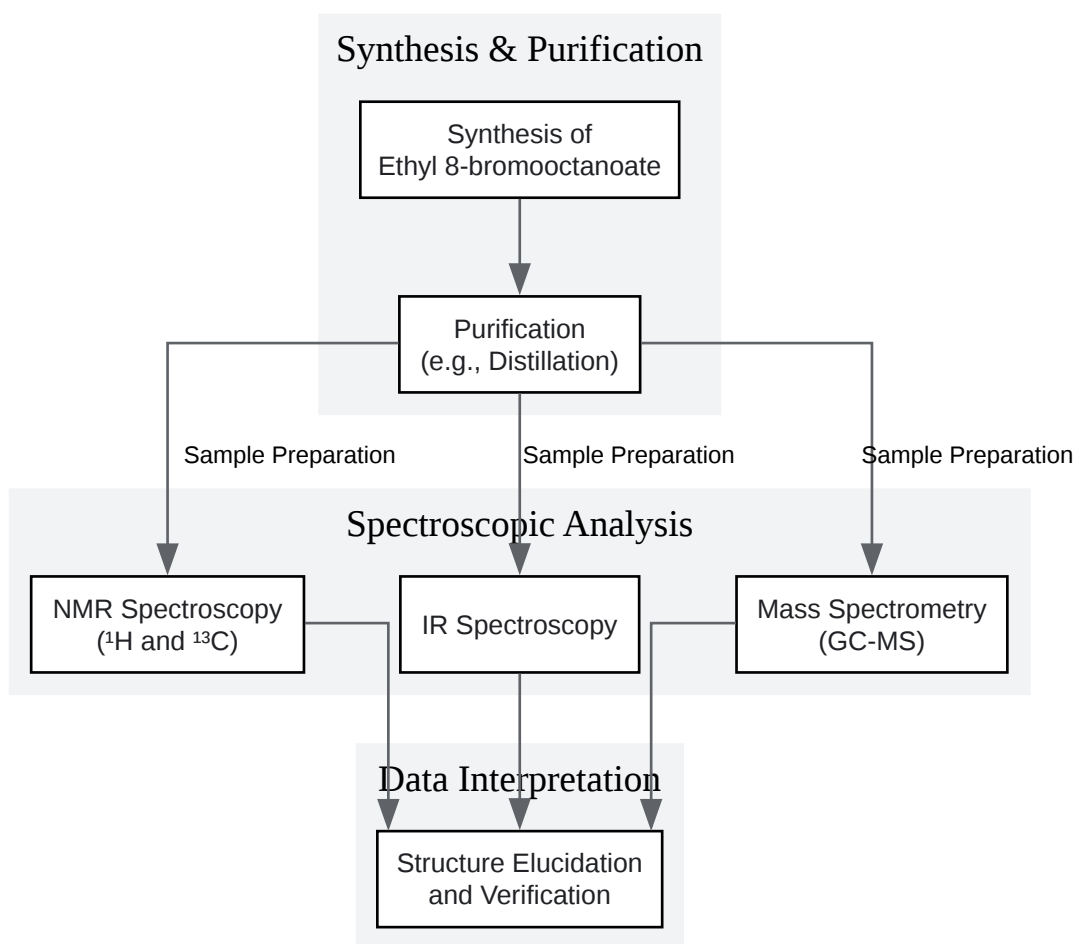
- **Sample Preparation:** As **Ethyl 8-bromooctanoate** is a liquid at room temperature, a neat spectrum can be obtained. A drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Data is usually an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- **Instrumentation:** A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically used for the analysis of volatile compounds like **Ethyl 8-bromooctanoate**.
- **Sample Introduction:** A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- **Gas Chromatography:** The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or equivalent). A typical temperature program would start at a low temperature (e.g., 50-70 $^{\circ}\text{C}$), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 $^{\circ}\text{C}$) to ensure elution of the compound.
- **Mass Spectrometry:** The eluting compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **Ethyl 8-bromooctanoate**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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